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Compound of Interest

Compound Name: ML786 dihydrochloride

Cat. No.: B10774808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ML786
dihydrochloride for the oncogenic BRAF V600E mutant kinase. It includes quantitative data,

detailed experimental methodologies for assessing inhibitor potency, and visualizations of the

relevant signaling pathway and experimental workflows.

Core Data Presentation
The inhibitory activity of ML786 dihydrochloride has been quantified against BRAF V600E

and other related kinases. The half-maximal inhibitory concentration (IC50) is a key metric for

the potency of an inhibitor.
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Target IC50 (nM) Assay Type Notes

BRAF V600E

(V600EΔB-Raf)
2.1

Biochemical Kinase

Assay

Demonstrates high

potency against the

primary oncogenic

target.

Wild-type B-Raf 4.2
Biochemical Kinase

Assay

Shows selectivity for

the mutant over the

wild-type form.

C-Raf 2.5
Biochemical Kinase

Assay

Also exhibits potent

inhibition of C-Raf.

A375 cells (p-ERK) 60 Cellular Assay

Inhibition of

downstream signaling

in a BRAF V600E

mutant cell line.[1]

Abl-1 <0.5
Biochemical Kinase

Assay

Potent off-target

activity.

DDR2 7.0
Biochemical Kinase

Assay
Off-target activity.

EPHA2 11
Biochemical Kinase

Assay
Off-target activity.

KDR 6.2
Biochemical Kinase

Assay
Off-target activity.

RET 0.8
Biochemical Kinase

Assay

Potent off-target

activity.

Signaling Pathway
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling

pathway, a key regulator of cell proliferation, survival, and differentiation. ML786 inhibits this

pathway by targeting the mutated BRAF kinase.
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BRAF V600E Signaling Pathway and ML786 Inhibition.

Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity

and cellular effects of BRAF V600E inhibitors like ML786.
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Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common

method for quantifying kinase activity and inhibition in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate by BRAF V600E. A

europium-labeled antibody detects the phosphorylated substrate, and when a second

fluorescently labeled antibody binds the substrate, FRET occurs. Inhibition of the kinase

reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

Recombinant human BRAF V600E enzyme

Biotinylated MEK1 substrate

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Europium-labeled anti-phospho-MEK1 antibody

Streptavidin-Allophycocyanin (SA-APC)

ML786 dihydrochloride

384-well low-volume plates

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of ML786 dihydrochloride in DMSO, and

then dilute further in assay buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and biotinylated MEK1

substrate in assay buffer to their final concentrations.
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Reaction Setup:

Add 2.5 µL of the diluted ML786 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 5 µL of the enzyme and substrate mix to each well.

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

Incubation: Incubate the plate at room temperature for 60 minutes.

Detection:

Add 5 µL of a stop/detection mix containing the Europium-labeled anti-phospho-MEK1

antibody and SA-APC to each well.

Incubate for 60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the

emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the

ratio against the logarithm of the ML786 concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Cellular Phospho-ERK Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a

downstream target of BRAF V600E, in a cellular context.

Principle: A375 cells, which harbor the BRAF V600E mutation, are treated with the inhibitor.

The levels of phosphorylated ERK (p-ERK) are then quantified and normalized to the total

amount of ERK protein.

Materials:

A375 melanoma cell line

Cell culture medium (e.g., DMEM with 10% FBS)
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ML786 dihydrochloride

Lysis buffer

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

Secondary antibodies (e.g., HRP-conjugated)

Chemiluminescent substrate

96-well plates

Western blot apparatus or ELISA plate reader

Procedure:

Cell Culture: Seed A375 cells in 96-well plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of ML786 dihydrochloride for a

specified time (e.g., 2 hours). Include a DMSO vehicle control.

Cell Lysis: Aspirate the media and lyse the cells with an appropriate lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate.

Western Blot Analysis:

Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane and probe with primary antibodies against p-ERK and total ERK.

Wash and incubate with HRP-conjugated secondary antibodies.

Add a chemiluminescent substrate and visualize the bands using an imaging system.

Quantify the band intensities to determine the ratio of p-ERK to total ERK.
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Data Analysis: Plot the normalized p-ERK levels against the logarithm of the ML786

concentration and fit the data to determine the IC50 value.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a BRAF V600E inhibitor.
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Workflow for BRAF V600E Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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